Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly
Description
CGYGPKKKRKVGG as a Model Nuclear Localization Signal Peptide
The synthetic peptide Cysteine-Glycine-Tyrosine-Glycine-Proline-Lysine-Lysine-Lysine-Arginine-Lysine-Valine-Glycine-Glycine (CGYGPKKKRKVGG) represents a canonical example of a nuclear localization signal (NLS) derived from the Simian Virus 40 (SV40) large T antigen. This 13-amino-acid sequence (Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly) corresponds to residues 126–138 of the SV40 large T antigen, with the core NLS motif (Pro-Lys-Lys-Lys-Arg-Lys-Val) responsible for mediating nuclear transport. The peptide’s design includes an N-terminal cysteine residue for chemical conjugation and a tyrosine residue for radiolabeling, enabling its use in tracking studies.
Structural analyses reveal that the SV40 NLS is a monopartite signal , characterized by a single cluster of basic residues (Lys-Lys-Lys-Arg-Lys). This contrasts with bipartite NLS motifs, which contain two distinct clusters separated by a spacer sequence. The monopartite structure of CGYGPKKKRKVGG allows it to bind selectively to importin-α, a key nuclear transport receptor. Crystallographic studies of the importin-α–NLS complex demonstrate that the peptide’s lysine and arginine residues interact with specific binding pockets on the receptor, facilitating docking at nuclear pores.
Table 1: Key Features of CGYGPKKKRKVGG
| Property | Description |
|---|---|
| Sequence | This compound |
| Molecular Weight | 1,377.68 g/mol |
| Core NLS Motif | Pro-Lys-Lys-Lys-Arg-Lys-Val (Positions 5–11) |
| Structural Classification | Monopartite NLS |
| Primary Binding Partner | Importin-α |
The peptide’s utility as a model NLS stems from its well-characterized interaction with nuclear transport machinery. For instance, studies using digitonin-permeabilized cells demonstrated that CGYGPKKKRKVGG-conjugated fluorescent DNA efficiently accumulates in nuclei, confirming its role in bypassing cytoplasmic retention mechanisms. Furthermore, its incorporation into antibody conjugates, such as HuM195 (anti-CD33), enhanced nuclear uptake in leukemia cells by over 80%, underscoring its functional robustness.
Historical Evolution of NLS Peptide Applications in Targeted Therapeutics
The discovery of the SV40 large T antigen NLS in the 1980s marked a turning point in understanding nucleocytoplasmic transport. Initial mutagenesis studies by Kalderon et al. (1984) identified Lys-128 as critical for nuclear localization, with substitutions or deletions in the Lys-Lys-Lys-Arg-Lys-Val motif resulting in cytoplasmic mislocalization. This work laid the foundation for engineering synthetic NLS peptides like CGYGPKKKRKVGG to manipulate protein trafficking.
By the 1990s, researchers began exploiting NLS peptides to enhance the delivery of therapeutic macromolecules. Early applications focused on modifying antibodies for nuclear-targeted radiotherapy. For example, conjugation of CGYGPKKKRKVGG to HuM195, an anti-CD33 antibody, increased its nuclear localization in myeloid leukemia cells by 4- to 12-fold, significantly improving the efficacy of Auger electron-emitting radiopharmaceuticals. This approach capitalized on the peptide’s ability to overcome the natural exclusion of antibodies from the nucleus, enabling precise DNA damage in malignant cells.
Table 2: Milestones in NLS Peptide Therapeutic Applications
In the 2000s, structural biology advancements clarified the molecular basis of NLS recognition. The crystal structure of importin-α bound to CGYGPKKKRKVGG revealed that the peptide’s lysine residues engage with major and minor binding sites on the receptor, a finding critical for optimizing NLS designs. Concurrently, the peptide found use in non-viral gene delivery systems, where its fusion to plasmid DNA or nanoparticles improved nuclear entry rates in digitonin-permeabilized cells by >50% compared to non-NLS controls.
Recent innovations leverage CGYGPKKKRKVGG in cutting-edge modalities such as:
- Nanomedicine : Functionalizing lipid nanoparticles with the peptide to enhance mRNA vaccine delivery.
- Gene Editing : Directing CRISPR-Cas9 ribonucleoproteins to the nucleus for efficient genome editing.
- Molecular Imaging : Radiolabeling the tyrosine residue (Tyr-3) with ¹²³I for real-time tracking of nuclear import.
Properties
Molecular Formula |
C60H104N20O15S |
|---|---|
Molecular Weight |
1377.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68) |
InChI Key |
RVYGUKZYSYVROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Principle
SPPS involves anchoring the C-terminal amino acid to a resin, then sequentially coupling protected amino acids to extend the chain. The process cycles through:
- Deprotection of the N-terminal protecting group (commonly Fmoc or Boc).
- Activation and coupling of the next amino acid.
- Washing steps to remove excess reagents.
- Final cleavage from the resin and deprotection of side chains.
Protecting Groups and Coupling Reagents
- Protecting Groups:
- N-terminal: Fluorenylmethyloxycarbonyl (Fmoc) is preferred for its mild deprotection conditions.
- Side chains: Lysine (ε-amino), arginine (guanidino), cysteine (thiol), and tyrosine (phenol) require appropriate side-chain protecting groups (e.g., Boc for Lys, Pbf or Pmc for Arg, Trt for Cys, tBu for Tyr).
- Coupling Reagents:
- Carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC).
- Uronium or phosphonium salts (e.g., HBTU, HATU).
- Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to reduce racemization.
Typical SPPS Procedure for the Target Peptide
- Resin Loading: Attach the C-terminal glycine (Gly) to the resin, typically Wang or Rink amide resin, depending on desired C-terminus.
- Sequential Coupling: Add amino acids in reverse order (from C- to N-terminus), i.e., Gly, Gly, Val, Lys, Arg, Lys, Lys, Lys, Pro, Gly, Tyr, Gly, Cys.
- Deprotection: Use 20% piperidine in DMF to remove Fmoc groups between couplings.
- Coupling Conditions: Use HBTU/HATU with DIPEA in DMF for efficient coupling.
- Cleavage and Side-Chain Deprotection: Treat resin-bound peptide with trifluoroacetic acid (TFA) cocktails (e.g., TFA/TIS/water) to release peptide and remove side-chain protecting groups.
- Purification: Use preparative high-performance liquid chromatography (HPLC) to isolate pure peptide.
Challenges and Solutions
- Aggregation: Peptides rich in lysine and arginine can aggregate during synthesis; use of chaotropic agents or pseudoproline dipeptides can improve solubility.
- Cysteine Handling: Protect cysteine thiol groups carefully (e.g., Trityl or Acm) to avoid undesired disulfide bond formation during synthesis.
- Racemization: Minimized by using coupling additives like HOBt.
Solution-Phase Peptide Synthesis and Segment Condensation
For longer peptides or those with complex sequences, segment condensation in solution is sometimes employed:
- Synthesize shorter peptide fragments (e.g., tetrapeptides or hexapeptides) by SPPS.
- Couple these fragments in solution using activated esters or anhydrides.
- Protecting groups are carefully chosen to allow selective deprotection and coupling.
An example from research on γ-glutamyl peptides shows the use of N-protected amino acid anhydrides and N-hydroxysuccinimide (NHS) esters for segment coupling in solution, achieving high regioselectivity and yields.
Specific Considerations for the Target Peptide
Cysteine Incorporation
- Cysteine is prone to oxidation; protecting groups like trityl (Trt) or acetamidomethyl (Acm) prevent premature disulfide formation.
- Post-synthesis, cysteine residues can be selectively deprotected and oxidized to form disulfide bridges if desired.
Lysine and Arginine Residues
- Multiple lysines and arginines require orthogonal side-chain protection to avoid side reactions.
- Protecting groups such as Boc for lysine and Pbf for arginine are standard.
Tyrosine Residue
- Phenolic hydroxyl group protected with tert-butyl (tBu) to avoid side reactions during synthesis.
Purification and Characterization
- Purification: Preparative reversed-phase HPLC is standard.
- Characterization: Mass spectrometry (ESI-MS, MALDI-TOF), nuclear magnetic resonance (NMR), and amino acid analysis confirm sequence and purity.
Summary Data Table: Typical SPPS Conditions for this compound
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin Loading | Wang or Rink amide resin + Gly (C-terminal) | Anchors peptide to solid support |
| N-terminal Deprotection | 20% Piperidine in DMF | Removes Fmoc protecting group |
| Coupling | Fmoc-AA-OH + HBTU/HATU + DIPEA in DMF | Efficient peptide bond formation |
| Side-Chain Protection | Boc (Lys), Pbf (Arg), Trt (Cys), tBu (Tyr) | Prevents side reactions |
| Cleavage & Deprotection | TFA/TIS/Water (95:2.5:2.5) | Removes peptide from resin and side-chain groups |
| Purification | Preparative RP-HPLC | Isolates pure peptide |
| Characterization | ESI-MS, NMR, HPLC | Confirms identity and purity |
Chemical Reactions Analysis
Types of Reactions
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification
Major Products
The major products of these reactions include modified peptides with altered functional groups or disulfide-linked dimers .
Scientific Research Applications
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly: has several applications in scientific research:
Biochemistry: Used to study protein-protein interactions and nuclear transport mechanisms.
Cell Biology: Investigates cellular localization and transport processes.
Medicine: Potential therapeutic applications in targeting specific cellular pathways.
Industry: Utilized in the development of diagnostic tools and assays
Mechanism of Action
The peptide exerts its effects by mimicking the nuclear localization signal (NLS) found in the SV40 T-antigen. It binds to nuclear import receptors, facilitating the transport of proteins into the nucleus. This process involves interactions with the nuclear pore complex and subsequent translocation into the nuclear compartment .
Comparison with Similar Compounds
Linear vs. Cyclic Peptides
- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP): A cyclic analog of thymopentin (TP-5), this peptide has enhanced stability and bioactivity due to its constrained conformation. Unlike the linear Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, cTP resists enzymatic degradation and shows improved immunomodulatory activity (e.g., macrophage phagocytosis and B-cell antibody production) .
- Dec-RVKR-cmk (decanoic acid-conjugated Arg-Val-Lys-Arg-chloromethyl ketone): This antiviral peptide shares a cluster of basic residues but includes a hydrophobic decanoic acid tail. Its mechanism involves inhibiting proprotein convertases, contrasting with the nuclear transport role of this compound .
Core Motif Homology
- SV40 T Antigen NLS: The peptide’s sequence (positions 3–9: Tyr-Gly-Pro-Lys-Lys-Lys-Arg) aligns with the SV40 NLS (PKKKRKV), essential for nuclear import. Other NLS-containing peptides, such as those in adenovirus hexon proteins, lack the repeated lysine-arginine motif, reducing their transport efficiency .
Functional Comparison
Biochemical and Pharmacokinetic Differences
- Stability : Linear peptides like this compound are prone to rapid cleavage by proteases (e.g., half-life <1 hour in serum), whereas cyclic analogs (e.g., cTP) and lipid-conjugated peptides (e.g., Dec-RVKR-cmk) exhibit prolonged stability .
- Cellular Uptake: The SV40 NLS in this compound facilitates nuclear localization of conjugated cargo, achieving >80% nuclear accumulation in vitro. In contrast, non-NLS peptides like Leu-enkephalin rely on passive diffusion or receptor-mediated endocytosis, resulting in <10% nuclear uptake .
Research Findings
Nuclear Transport Efficiency : Conjugation of this compound to bovine serum albumin (BSA) via maleimide chemistry enhanced nuclear localization of BSA by 15-fold compared to unconjugated controls .
Immunological Activity: Cyclic analogs (e.g., cTP) outperformed linear peptides in promoting immune cell activity, with cTP increasing macrophage phagocytosis by 40% (vs. 15% for linear TP-5) .
Biological Activity
Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly, a synthetic peptide composed of 13 amino acids, exhibits notable biological activities due to its unique sequence and structure. This article delves into its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 1377.66 g/mol
- CAS Number : 104914-40-1
The peptide's sequence includes critical amino acids such as cysteine, lysine, arginine, and valine, which contribute to its structural stability and biological functions. The presence of cysteine allows for potential disulfide bond formation, enhancing stability in physiological conditions .
1. Nuclear Transport Induction
This compound has been shown to induce nuclear transport mechanisms. This property is particularly relevant for therapeutic applications in gene therapy and molecular biology, where efficient delivery of genetic material into the nucleus is crucial .
2. Antioxidant Activity
Peptides similar to this compound have demonstrated antioxidant properties. The presence of specific amino acids can enhance the peptide's ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
3. Antihypertensive Effects
Research indicates that peptides with similar sequences exhibit angiotensin-converting enzyme (ACE) inhibitory activity. This activity is significant for developing antihypertensive agents that can regulate blood pressure through the inhibition of ACE, which plays a key role in the renin-angiotensin system .
Table 1: Comparison of Biological Activities
| Peptide Sequence | Biological Activity | Reference |
|---|---|---|
| This compound | Nuclear transport induction | |
| Met-Lys-Arg | ACE inhibitory activity | |
| QIGLF (from egg whites) | Antihypertensive effects |
Case Study: Antioxidant Properties
A study exploring the antioxidant capacity of peptides found that specific sequences could significantly reduce oxidative stress markers in vitro. The peptide QIGLF exhibited an IC value of 5.29 ± 0.24 μM in scavenging assays, indicating strong antioxidant potential .
Case Study: ACE Inhibition
In another study, peptides derived from various sources were tested for their ACE inhibitory effects. It was found that sequences containing positively charged residues like lysine and arginine significantly enhanced binding affinity to ACE, suggesting that this compound could be similarly effective .
Potential Applications
The biological activities of this compound suggest several therapeutic applications:
- Gene Therapy : Utilization in vectors for nuclear delivery of genetic material.
- Antioxidant Supplements : Development of dietary supplements aimed at reducing oxidative stress.
- Hypertension Treatment : Formulation of new antihypertensive drugs targeting ACE.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
